molecular formula C7H13NO2S B8420144 Methyl 6-amino-6-thioxohexanoate

Methyl 6-amino-6-thioxohexanoate

Cat. No.: B8420144
M. Wt: 175.25 g/mol
InChI Key: KPCYQMSBMANVMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-amino-6-thioxohexanoate is a sulfur-containing organic compound characterized by a hexanoate backbone with an amino (-NH₂) and thioxo (-S=O) group at the sixth carbon.

Properties

Molecular Formula

C7H13NO2S

Molecular Weight

175.25 g/mol

IUPAC Name

methyl 6-amino-6-sulfanylidenehexanoate

InChI

InChI=1S/C7H13NO2S/c1-10-7(9)5-3-2-4-6(8)11/h2-5H2,1H3,(H2,8,11)

InChI Key

KPCYQMSBMANVMK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCC(=S)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s key distinguishing feature is the 6-amino-6-thioxo substitution. Below is a comparative analysis with related compounds:

Table 1: Comparative Structural and Physicochemical Properties
Compound Name CAS Number Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications
Methyl 6-amino-6-thioxohexanoate Not provided C₇H₁₃NO₂S -NH₂, -S=O at C6 ~191.25 (calculated) Likely high polarity, reactive thiol
Methyl 6-amino-6-oxohexanoate Not provided C₇H₁₃NO₃ -NH₂, -C=O at C6 173.18 (calculated) Crystallographically characterized ; potential intermediate in β-lactam synthesis
Methyl 6-(dipropylamino)-6-oxohexanoate 6946-69-6 C₁₃H₂₅NO₃ -N(Pr)₂, -C=O at C6 243.34 Synthetic intermediate; optimized routes reported
2-Oxo-6-methylthiohexanoate Not provided C₈H₁₂O₃S -S-CH₃, -C=O at C2 188.24 Weakly acidic; insoluble in water
Methyl 6,6-difluoro-5-oxohexanoate Not provided C₇H₁₀F₂O₃ -F₂ at C6, -C=O at C5 180.15 Fluorinated analog; potential bioactive derivative

Reactivity and Functional Group Influence

  • Thioxo vs. Oxo Groups: The thioxo group (-S=O) in this compound confers greater nucleophilicity compared to the oxo (-C=O) group in Methyl 6-amino-6-oxohexanoate. This difference may enhance its utility in thiol-mediated reactions or metal coordination .
  • Amino Substitution: The primary amine (-NH₂) in this compound contrasts with the tertiary amine (-N(Pr)₂) in Methyl 6-(dipropylamino)-6-oxohexanoate. The latter’s bulkier structure reduces polarity and may alter solubility .
  • Fluorine Incorporation: Methyl 6,6-difluoro-5-oxohexanoate introduces fluorine atoms, which enhance metabolic stability and lipophilicity, making it relevant in drug design .

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